molecular formula C22H27FN2O3S B2621073 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide CAS No. 1021074-48-5

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2621073
CAS No.: 1021074-48-5
M. Wt: 418.53
InChI Key: NPEUPZLDROGTQH-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a piperidine ring core, a common structural motif in pharmaceuticals, which is modified at the 1-position with a (4-fluorophenyl)sulfonyl group and at the 2-position with an acetamide chain linked to a 3-phenylpropyl group. The presence of the sulfonamide functional group is a key feature in many bioactive molecules, often contributing to target binding and metabolic stability . Compounds with structural similarities, particularly those containing fluorophenyl and piperidine subunits, have been extensively investigated as potential therapeutic agents. Research on analogous molecules has shown promise in the development of ligands for central nervous system (CNS) targets . For instance, some piperidine-based compounds are known to act on the dopamine transporter (DAT), with applications in the study of psychostimulant use disorders . Other related structures have been evaluated as T-type calcium channel blockers for investigating novel antihypertensive agents . The specific mechanism of action and research applications for this compound should be confirmed through dedicated experimental studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25-16-5-4-10-20(25)17-22(26)24-15-6-9-18-7-2-1-3-8-18/h1-3,7-8,11-14,20H,4-6,9-10,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEUPZLDROGTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can occur, especially at the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can take place, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological system . Typically, such compounds may act as agonists or antagonists at neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares functional motifs with several analogs in the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Piperidine-acetamide 4-Fluorophenyl sulfonyl, 3-phenylpropyl 428.51
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d, [1]) Piperazine-acetamide Benzhydryl, sulfamoylbenzenesulfonyl ~600 (estimated)
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () Benzothiazole-acetamide 4-Fluorophenyl, benzothiazole ~300 (estimated)
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide () Thienopyrrole-acetamide Methylsulfonyl, ethoxy-methoxyphenyl ~500 (estimated)

Key Observations :

  • Piperidine vs.
  • Sulfonyl Group Positioning : The 4-fluorophenyl sulfonyl group in the target contrasts with sulfamoylbenzenesulfonyl groups in compounds, which could influence solubility and metabolic stability due to fluorine’s electronegativity .
  • N-Substituent : The 3-phenylpropyl chain may enhance lipophilicity compared to shorter alkyl or aryl groups (e.g., benzothiazole in ), affecting membrane permeability .

Physicochemical Properties

  • Melting Point : Analogous piperidine/piperazine derivatives in exhibit melting points ranging from 132–230°C , suggesting the target compound likely falls within this range .
  • Solubility: The 4-fluorophenyl sulfonyl group may improve aqueous solubility relative to non-fluorinated analogs, as seen in benzothiazole derivatives () where fluorine enhances polarity .

Pharmacological Implications

  • Receptor Selectivity : Piperidine-based sulfonamides (e.g., ) are often explored for CNS targets, while benzothiazole-acetamides () are associated with antimicrobial or anticancer activity. The target’s hybrid structure may offer dual mechanisms .
  • Metabolic Stability : The 4-fluorophenyl group is a common pharmacophore for resisting oxidative metabolism, a feature shared with compounds .

Research Findings and Limitations

  • Biological Data Gap: No direct activity data for the target compound are available in the evidence.

Biological Activity

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a sulfonyl group , and an acetamide moiety , which contribute to its unique chemical properties. The presence of the 4-fluorophenyl group enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development .

Molecular Formula

  • Molecular Formula : C₁₈H₂₃FNO₃S

Structural Characteristics

ComponentDescription
Piperidine RingProvides a scaffold for biological interactions
Sulfonyl GroupEnhances reactivity and stability
Fluorophenyl GroupImproves binding affinity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the sulfonyl group may contribute to the compound's overall stability and reactivity .

Interaction with Biological Targets

  • Enzymes : The compound has shown potential as an inhibitor in various biological pathways, particularly those involved in cancer cell proliferation.
  • Receptors : It interacts selectively with certain receptors, which may lead to therapeutic effects in neurological disorders .

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Compounds with piperidine moieties have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) : Inhibitory effects were noted, indicating potential applications in treating conditions like Alzheimer's disease.
  • Urease : Strong inhibitory activity was observed, suggesting possible therapeutic roles in managing urinary tract infections .

Case Studies

  • A study on piperidine derivatives showed that modifications at the sulfonamide position significantly influenced their biological activities. The most active compounds exhibited IC50 values below 5 µM against AChE .
  • Another investigation highlighted the interaction of similar compounds with bovine serum albumin (BSA), which is crucial for understanding pharmacokinetics and bioavailability .

Research Applications

The compound's unique structure allows it to be explored across various research domains:

  • Medicinal Chemistry : Investigated for potential therapeutic applications in neurological disorders and cancer treatment.
  • Materials Science : Studied for synthesis into advanced materials with specific electronic properties .

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